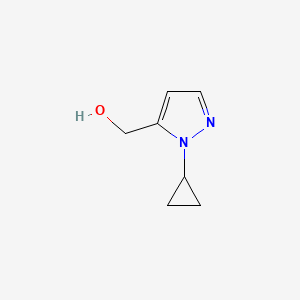

(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRKVXCRPQISJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques for 1 Cyclopropyl 1h Pyrazol 5 Yl Methanol and Derivatives

High-Resolution Spectroscopic Analysis

Spectroscopic methods are fundamental to the characterization of novel chemical entities. They provide detailed insights into the molecular framework and composition of the target compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for each type of hydrogen atom in the molecule. The cyclopropyl (B3062369) group protons typically appear as complex multiplets in the upfield region. The protons of the pyrazole (B372694) ring exhibit distinct chemical shifts, and the methylene (B1212753) protons of the methanol (B129727) group are also clearly identifiable, often as a singlet or a doublet if coupled to the hydroxyl proton. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Signals for the cyclopropyl carbons, the two distinct aromatic carbons of the pyrazole ring, and the methylene carbon of the methanol group are expected in specific regions of the spectrum. nih.govrsc.org The chemical shifts are influenced by the electronic environment of each carbon atom.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. researchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for confirming the attachment of the cyclopropyl and methanol substituents to the correct positions on the pyrazole ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on analysis of similar pyrazole derivatives.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Cyclopropyl-CH | Multiplet | ~35-45 |

| Cyclopropyl-CH₂ | Multiplet | ~5-15 |

| Pyrazole C3-H | Singlet/Doublet | ~100-110 |

| Pyrazole C4-H | Singlet/Doublet | ~135-145 |

| Methanol-CH₂ | Singlet | ~55-65 |

| Methanol-OH | Broad Singlet | - |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. slideshare.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. researchgate.net

For this compound (C₇H₁₀N₂O), the molecular ion peak [M]⁺ would be observed at m/z 138.1. HRMS would confirm the mass with high precision. Common fragmentation pathways for pyrazole derivatives involve cleavage of the N-N bond and loss of substituents. researchgate.netresearchgate.net The fragmentation of the title compound would likely show characteristic losses, such as the loss of a hydroxyl radical (•OH, 17 Da), water (H₂O, 18 Da), or the cyclopropyl group (C₃H₅, 41 Da). docbrown.infoscirp.org

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment | Description |

| 138 | [C₇H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₉N₂]⁺ | Loss of •OH |

| 107 | [C₆H₇N₂]⁺ | Loss of CH₂OH |

| 97 | [C₄H₅N₂O]⁺ | Loss of C₃H₅ (cyclopropyl) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound is expected to show several characteristic absorption bands. nih.govmdpi.com

A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the cyclopropyl and pyrazole ring typically appear between 2850 and 3100 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netlumenlearning.com A distinct C-O stretching band for the primary alcohol would be observed in the 1000-1200 cm⁻¹ range. lumenlearning.com

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Pyrazole Ring, Cyclopropyl |

| 3000-2850 | C-H stretch | Cyclopropyl |

| 1600-1450 | C=N, C=C stretch | Pyrazole Ring |

| 1200-1000 | C-O stretch | Primary Alcohol |

Elemental Analysis for Purity and Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This data is used to confirm the empirical and molecular formula of a synthesized compound. nih.govmdpi.com For this compound, with the molecular formula C₇H₁₀N₂O, the theoretical elemental composition can be calculated. Experimental values obtained from analysis of a purified sample must agree closely with these theoretical values to verify the compound's composition and purity. mdpi.comresearchgate.net

Table 4: Theoretical Elemental Composition of C₇H₁₀N₂O (MW: 138.17 g/mol )

| Element | Symbol | Atomic Mass | % Composition |

| Carbon | C | 12.01 | 60.85% |

| Hydrogen | H | 1.01 | 7.29% |

| Nitrogen | N | 14.01 | 20.27% |

| Oxygen | O | 16.00 | 11.58% |

Solid-State Structural Determination (e.g., X-ray Crystallography for Pyrazole Analogs)

Single-crystal X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This method provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. nih.gov

While the specific crystal structure of this compound is not detailed in the available literature, studies on analogous pyrazole derivatives provide valuable insights. researchgate.netspast.org X-ray analyses of related compounds typically reveal a planar pyrazole ring. spast.org The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonds involving the pyrazole ring nitrogen atoms or, in this case, the hydroxyl group of the methanol substituent. researchgate.net This technique is the gold standard for absolute structure confirmation. nih.gov

Table 5: Typical Crystallographic Data for Substituted Pyrazole Derivatives Data compiled from published structures of pyrazole analogs.

| Parameter | Typical Values/Systems |

| Crystal System | Monoclinic, Triclinic, Orthorhombic spast.org |

| Space Group | P2₁/n, P-1, C2/c nih.govresearchgate.net |

| Key Structural Features | Planar pyrazole ring spast.org |

| Intermolecular Forces | N-H···O or O-H···N hydrogen bonding spast.orgresearchgate.net |

Computational and Theoretical Chemistry Studies on 1 Cyclopropyl 1h Pyrazol 5 Yl Methanol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the molecular properties of pyrazole (B372694) derivatives. These calculations provide a detailed picture of electron distribution and energy, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.nettandfonline.com It is particularly effective for calculating the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govjcsp.org.pk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govjcsp.org.pk A larger energy gap suggests higher stability and lower reactivity. nih.gov

For (1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain optimized molecular geometry and electronic properties. nih.gov The HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would also be distributed across this heterocyclic system. The calculated energies provide quantitative measures of the molecule's electronic characteristics.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.15 |

| LUMO Energy (ELUMO) | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.20 |

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating the pathways of chemical reactions, including identifying intermediates and transition states. DFT methods can be employed to map the potential energy surface of a reaction, such as the N-alkylation of the pyrazole ring, a common reaction for this class of compounds. researchgate.net By calculating the energies of reactants, products, and transition states, the activation energy barrier for a proposed mechanism can be determined. researchgate.net

For instance, in reactions involving electrophilic attack on the pyrazole ring of this compound, computational studies can predict the most likely site of reaction. This is achieved by analyzing local reactivity descriptors and modeling the interaction with the electrophile. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state correctly connects the reactants and products, providing a complete picture of the reaction pathway. researchgate.net

Conformational Analysis and Intramolecular Interactions

The flexibility of the cyclopropyl (B3062369) and methanol (B129727) substituents allows this compound to exist in multiple conformations. Computational conformational analysis is used to identify the most stable geometric arrangements of the molecule by calculating the relative energies of different rotamers. This typically involves systematically rotating the dihedral angles of the flexible bonds, such as the C5-CH₂OH bond and the N1-cyclopropyl bond, and performing geometry optimizations for each starting conformation.

| Conformer | Dihedral Angle (N1-C5-CH₂-OH) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | ~0° | Yes (OH···N2) | 0.00 |

| B | ~180° | No | +2.5 |

| C | ~60° | No | +1.8 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon quantum chemical calculations to predict and visualize complex molecular properties, offering a bridge between theoretical data and experimental observations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts via GIAO)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting the NMR chemical shifts (δ) of molecules. nih.govdntb.gov.uarsc.org This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.org

Accurate GIAO calculations can aid in the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex structures. nih.govacs.org For this compound, this method can distinguish between the different protons and carbons of the pyrazole ring, the cyclopropyl group, and the methanol moiety. The agreement between calculated and experimental spectra serves as a powerful validation of the proposed molecular structure. rsc.org

| Carbon Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C3 (Pyrazole) | 140.2 | 141.0 |

| C4 (Pyrazole) | 105.5 | 106.1 |

| C5 (Pyrazole) | 148.9 | 149.5 |

| CH₂ (Methanol) | 56.8 | 57.3 |

| CH (Cyclopropyl) | 15.1 | 15.9 |

| CH₂ (Cyclopropyl) | 7.5 | 8.0 |

Visualization and Analysis of Molecular Electrostatic Potential (ESP) Maps and Localization Functions (e.g., LOL-π)

Molecular Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution on the van der Waals surface of a molecule. researchgate.netmdpi.comnumberanalytics.com They are generated by calculating the electrostatic potential at various points on the electron density surface. numberanalytics.com ESP maps are color-coded, with red typically indicating regions of negative potential (electron-rich, nucleophilic sites) and blue representing areas of positive potential (electron-poor, electrophilic sites). researchgate.net For this compound, the ESP map would show a region of significant negative potential around the N2 atom of the pyrazole ring, corresponding to its lone pair of electrons, making it a likely site for electrophilic attack or hydrogen bonding. researchgate.net The hydroxyl proton would be a region of positive potential.

The Localized Orbital Locator (LOL), and specifically its π-contribution (LOL-π), is a function used to analyze electron localization and delocalization. rsc.orgacs.org In aromatic systems like the pyrazole ring, LOL-π provides an intuitive picture of the π-electron system. rsc.orgnih.gov Analysis of LOL-π can help to quantify the degree of aromaticity and visualize the delocalized π-bonds within the heterocyclic ring, offering insights that go beyond simple orbital diagrams. uchile.clnih.gov

Quantitative Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based features of a chemical compound with its physicochemical properties. These models are instrumental in the prediction of various molecular characteristics, thereby accelerating the process of chemical research and development by minimizing the need for extensive experimental work. In the context of this compound, QSPR approaches can provide valuable insights into its behavior and potential applications.

Prediction of Physicochemical Descriptors (e.g., XlogP, Predicted Collision Cross Section)

Physicochemical descriptors are crucial for understanding the behavior of a molecule in various chemical and biological systems. QSPR models are frequently employed to predict these properties based on the molecular structure.

XlogP: The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and distribution. XlogP is a computationally predicted value of logP. For this compound, the predicted XlogP value is -0.2, suggesting that the compound is likely to be hydrophilic. nih.gov This hydrophilicity is attributed to the presence of the polar hydroxyl and pyrazole groups.

Table 1: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Source |

|---|---|---|

| XlogP | -0.2 | PubChem nih.gov |

| Molecular Weight | 138.17 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 38.1 Ų | PubChem nih.gov |

| Hydrogen Bond Donors | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Influence of Substituents on Electronic and Steric Properties

The electronic and steric properties of the pyrazole ring in this compound can be significantly altered by the introduction of various substituents. These modifications can, in turn, influence the molecule's reactivity, intermolecular interactions, and biological activity.

Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate its electron density and distribution. nih.govrsc.org Electron-donating groups (EDGs), such as alkyl or alkoxy groups, can increase the electron density of the pyrazole ring, potentially enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density, which can affect its reactivity in electrophilic substitution reactions. nih.govnih.gov The position of the substituent on the pyrazole ring also plays a critical role in determining its electronic influence. researchgate.net

Steric Effects: The size and three-dimensional arrangement of substituents introduce steric hindrance, which can impact the molecule's conformation and its ability to interact with other molecules. nih.govacs.org Bulky substituents can shield certain parts of the molecule, influencing its reactivity and binding affinity to biological targets. acs.org The cyclopropyl group at the N1 position of the pyrazole ring in the parent compound already introduces a degree of steric bulk and conformational rigidity.

Table 2: Illustrative Examples of Substituent Effects on Pyrazole Properties

| Substituent (R) | Position on Pyrazole Ring | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Properties |

|---|---|---|---|---|

| -NO₂ | C3 or C4 | Strong Electron-Withdrawing | Moderate | Decreased nucleophilicity of the ring |

| -OCH₃ | C3 or C4 | Strong Electron-Donating | Moderate | Increased nucleophilicity of the ring |

| -C(CH₃)₃ | C3 or C4 | Weak Electron-Donating | High | Significant steric hindrance, affecting intermolecular interactions |

| -Cl | C3 or C4 | Inductively Withdrawing, Resonantly Donating | Low | Moderate electronic perturbation |

This table provides a conceptual illustration of substituent effects on a pyrazole ring system.

Applications of 1 Cyclopropyl 1h Pyrazol 5 Yl Methanol and Its Derivatives in Chemical Sciences

Versatile Building Blocks in Organic Synthesis

The structural features of (1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL make it an important building block for creating more complex molecules. scirp.org1clickchemistry.com The pyrazole (B372694) ring system, the cyclopropyl (B3062369) group, and the methanol (B129727) functional group each offer distinct reactive sites for elaboration. Pyrazoles, in general, are foundational materials for producing a wide array of heterocyclic skeletons. scirp.org

The utility of pyrazole derivatives as starting materials for complex molecular structures is well-documented. scirp.org The methanol group in this compound is particularly significant, as it can be readily oxidized to an aldehyde or a carboxylic acid. These transformations open pathways to a multitude of subsequent reactions. For instance, pyrazole-4-carbaldehydes, analogous to the aldehyde derived from the title compound, are versatile precursors for a variety of chemical transformations. semanticscholar.org

Bratenko et al. demonstrated a synthetic route where a substituted pyrazole-4-carbaldehyde was reduced to the corresponding methanol derivative. semanticscholar.org This alcohol was then converted to a chloromethyl intermediate using thionyl chloride, which subsequently participated in nucleophilic substitution and cyclization reactions to form complex fused ring systems. semanticscholar.org This highlights how the methanol group serves as a handle for introducing further complexity. The cyclopropyl group also adds value, providing steric bulk and conformational rigidity which can be crucial in designing molecules with specific three-dimensional shapes for biological or material applications. researchgate.netresearchgate.net

The pyrazole ring is a frequent starting point for the synthesis of fused heterocyclic systems, which are of great interest due to their prevalence in pharmacologically active compounds. beilstein-journals.org Derivatives of 5-aminopyrazoles, which possess a similar substitution pattern to the title compound, are extensively used to construct fused pyrazoloazines through reactions with bielectrophiles. beilstein-journals.org

Various fused systems can be accessed from pyrazole precursors, as shown in the table below.

| Precursor Type | Reagents | Fused System Formed |

| Pyrazole-4-carbaldehyde | Methylene (B1212753) active nitriles, Zinc chloride | Pyrazolo[3,4-e]indolizine semanticscholar.org |

| 5-Aminopyrazole-4-carbaldehyde | Formamide, Benzamide | Pyrazolo[3,4-d]pyrimidine semanticscholar.org |

| 5-Chloro-pyrazole-4-carbaldehyde | Methyl thioglycolate | Thieno[2,3-c]pyrazole semanticscholar.org |

| 4-Acetyl-pyrazole derivative | Hydrazonoyl halides, Hydrazine (B178648) hydrate (B1144303) | Pyrazolo[3,4-d]pyridazine tubitak.gov.tr |

Role in Catalysis and Ligand Design

The nitrogen atoms of the pyrazole ring possess lone pairs of electrons, making them excellent donors for coordinating with metal ions. This property is central to their use in catalysis and the design of ligands for coordination chemistry. researchgate.netnih.gov

Pyrazole and its derivatives have a rich history in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. researchgate.netresearchgate.netacs.org They can act as neutral monodentate ligands or, upon deprotonation of the N-H group (in N-unsubstituted pyrazoles), as mono-anionic bridging ligands (pyrazolates) that can link multiple metal centers. nih.gov The flexible ligand design, enabled by straightforward functionalization of the pyrazole ring, has led to a diversity of metal complexes with applications in materials science and catalysis. nih.gov The presence of the methanol group in this compound provides an additional coordination site (an O-donor), allowing it to act as a bidentate ligand, which can enhance the stability and modify the electronic properties of the resulting metal complex.

Pyrazole-containing ligands are particularly attractive for forming coordination compounds with copper, resulting in structures ranging from mononuclear to polynuclear complexes. researchgate.net These copper complexes have been investigated for their catalytic activities. nih.govresearchgate.net For example, a series of mononuclear Cu(II) complexes with pyrazole-based ligands were found to be effective trifunctional enzyme mimics, possessing superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)-like catalytic activities. nih.govresearchgate.net These complexes are formed by reacting the pyrazole ligand with a copper(II) salt, such as CuCl₂·2H₂O, demonstrating the principle of generating catalysts in situ. nih.gov The redox behavior of the Cu(II)/Cu(I) system is central to this catalytic activity. nih.gov The specific substituents on the pyrazole ring, such as the cyclopropyl and methanol groups, can fine-tune the steric and electronic environment around the copper center, thereby influencing the catalytic efficiency and selectivity of the complex.

Artificial metalloenzymes (ArMs) combine the reactivity of a synthetic metal catalyst with the high selectivity of a protein scaffold. nih.govmdpi.com Pyrazole-based ligands have been instrumental in this field. A prominent example is the tris(pyrazolyl)borate (Tp) ligand system, which has been used to create copper complexes that can functionalize C-H bonds. nih.gov The pyrazole motif is advantageous because it allows for easy modification to fine-tune the catalyst's properties. nih.gov By anchoring a biotinylated copper(I) heteroscorpionate complex (containing pyrazole units) within the protein streptavidin, researchers have created an artificial metalloenzyme capable of catalyzing intramolecular carbene insertion into sp³ C-H bonds. nih.gov The structural elements of this compound—a functionalized pyrazole core—provide a conceptual blueprint for designing the small molecule cofactor at the heart of such bio-inspired catalytic systems.

Contributions to Materials Science

The unique structural characteristics of the this compound framework, combining a compact, strained cyclopropyl ring with a versatile pyrazole moiety, have prompted investigations into its potential applications in materials science. Researchers have explored its role in the development of novel conjugated systems, advanced energetic materials, and components for electronic devices.

Exploration in Conjugated Systems for Photophysical Properties

While direct studies on the photophysical properties of conjugated systems incorporating this compound are not extensively documented, the broader class of pyrazole-decorated conjugated materials has been a subject of interest. The synthesis of 4-arylpyrazole-decorated dibenzothiophenes, for instance, has demonstrated how pyrazole units can be integrated into π-conjugated systems. rsc.org UV-Vis absorption studies of these materials indicated that increasing the conjugation length led to changes in the peak maxima of absorption. rsc.org The pyrazole moiety, with its electron-rich nature, can influence the electronic properties of the conjugated backbone, potentially leading to desirable photophysical characteristics such as strong fluorescence. researchgate.net The introduction of a cyclopropyl group at the N1 position of the pyrazole ring could further modulate these properties through steric and electronic effects, although specific research on this aspect is yet to be widely reported.

The general approach to designing new polymers for electronic applications often involves incorporating chromophores that are highly absorbing and emitting in the visible and near-infrared regions into π-conjugated polymer chains. beilstein-journals.org Pyrazole derivatives, known for their luminescent properties, are attractive candidates for such applications. researchgate.net The synthesis of conjugated polymers with m-pyridine linkages has shown that disrupting π-conjugation at regular intervals can control the photophysical properties and solution structure of the resulting materials. rsc.org This principle could be applied to systems containing this compound to fine-tune their electronic and optical properties for specific applications.

Application in the Design of Advanced Energetic Materials

The pyrazole backbone is a recognized structural motif in the design of energetic materials due to its high nitrogen content and thermal stability. nih.gov Nitrated pyrazoles, in particular, have been extensively studied as potential explosives and propellants. nih.govmdpi.com While this compound is not itself a nitrated compound, its pyrazole core suggests a potential role as a precursor or building block in the synthesis of more complex energetic materials. The introduction of nitro groups onto the pyrazole ring is a common strategy to enhance energetic performance.

The thermal decomposition behavior of nitropyrazoles is a critical factor in their application as energetic materials. Studies on dinitropyrazoles have shown that the decomposition process often starts with the loss of a nitro group. The presence of other functional groups, such as amino groups, can alter the decomposition pathway. The cyclopropyl group in this compound could influence the thermal stability and decomposition kinetics of its nitrated derivatives. The strained three-membered ring might provide an additional energy release pathway upon decomposition.

Research into nitropyrazole-based energetic materials has yielded compounds with promising properties. For example, the hydroxylammonium salt of a dinitromethyl-substituted nitropyrazole exhibited a calculated detonation velocity comparable to that of RDX. rsc.org The design of new advanced energetic materials has also focused on creating backbones combining pyrazole and triazole rings, leading to compounds with high thermal stability and excellent detonation performance. rsc.org

Table 1: Properties of Selected Nitropyrazole-Based Energetic Compounds

| Compound Name | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| 3,4-Dinitro-1H-pyrazole (3,4-DNP) | ~270 | 8,497 (calculated) | 31.89 (calculated) |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | ~250 | 8,497 (calculated) | 31.89 (calculated) |

| N-(3,5-dinitro-1H-pyrazol-4-yl)- acs.orgnih.govelsevierpure.comtriazolo[4,3-b] acs.orgnih.govelsevierpure.comnih.govtetrazin-6-amine (ADNPTrTz) | >300 | Not Reported | Not Reported |

| 3,3′,4,4′-tetranitro-1,1′H-bipyrazole-5,5′ (TNBP) | ~290 | Not Reported | Not Reported |

| Hydroxylammonium salt of 3-nitro-4-dinitromethyl-2H-pyrazole | Not Reported | 8,700 (calculated) | Not Reported |

This table presents data for related nitropyrazole compounds to illustrate the general properties of this class of energetic materials. Data for this compound derivatives is not available.

Potential Use in Electronic Device Components

The luminescent properties of pyrazole derivatives have led to their investigation for use in organic light-emitting diodes (OLEDs). researchgate.net Specifically, pyrazoline derivatives, which share a similar five-membered ring structure, are known for their blue-emitting properties and high hole-transport efficiency. researchgate.net These characteristics make them suitable for use as both the hole-transporting layer and the emitting layer in OLEDs. researchgate.net

The design of bipolar blue-emitting materials for OLEDs has utilized a donor-π-acceptor structure, where carbazole (B46965) and imidazole (B134444) (structurally related to pyrazole) moieties act as the donor and acceptor, respectively. nih.gov The introduction of different substituents can tune the electronic properties and prevent undesirable intramolecular charge transfer, leading to deeper blue emissions. nih.gov While specific research on this compound in OLEDs is not available, its structural features suggest it could be a building block for new materials. The pyrazole core could act as an electron-transporting or hole-blocking unit, while the cyclopropyl and methanol groups could be modified to fine-tune the material's solubility, morphology, and electronic properties. The synthesis of pyrazole derivatives under blue LED irradiation has also been reported, highlighting the connection between these heterocycles and optoelectronics. researchgate.net

Investigation of Biological Activities as Chemical Probes (Non-Clinical Focus)

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govmdpi.com Derivatives of this compound have been investigated as chemical probes to explore biological processes, with a focus on understanding enzyme inhibition mechanisms and receptor binding interactions outside of a clinical context.

Studies on Enzyme Inhibition Mechanisms

Pyrazole and its derivatives have a known history as inhibitors of alcohol dehydrogenase (ADH). nih.govnih.gov These compounds typically act as competitive inhibitors, binding to the enzyme's active site and preventing the oxidation of alcohol substrates. researchgate.net The specific substituents on the pyrazole ring can significantly influence the inhibitory potency and selectivity. For instance, 4-methylpyrazole (B1673528) is a potent inhibitor of ADH. nih.gov

While direct studies on the inhibition of enzymes by this compound are limited, research on related structures provides insights into potential mechanisms. For example, in studies of bacterial N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a series of pyrazole-based inhibitors were synthesized and evaluated. nih.gov Kinetic competition assays confirmed a competitive binding mode for the most potent analogs. nih.gov The thermal shift assay was used to determine the binding affinity of the inhibitors to the enzyme. nih.gov Such methodologies could be applied to investigate the interaction of this compound derivatives with various enzymes. The presence of the hydroxyl group in the molecule could facilitate hydrogen bonding interactions within an enzyme's active site, a common feature in enzyme-inhibitor binding. nih.gov

Table 2: Inhibition of DapE by Selected Pyrazole Derivatives

| Compound | R¹ Group | % Inhibition at 100 µM | IC₅₀ (µM) |

|---|---|---|---|

| 7c | H | 80.5 | Not Reported |

| 7n | racemic CH₃ | 79.4 | Not Reported |

| 7p | racemic CH₃ (N-2-pyridyl) | Not Reported | 35.6 |

| (R)-7q | (R)-CH₃ (N-2-pyridyl) | 99 | Not Reported |

| (S)-7r | (S)-CH₃ (N-2-pyridyl) | 14.6 | Not Reported |

This table showcases the structure-activity relationship of pyrazole-based inhibitors of the DapE enzyme, demonstrating the impact of stereochemistry on inhibitory activity. nih.gov

Exploration of Receptor Binding Interactions

The pyrazole scaffold is a key component of several potent and selective receptor ligands. A notable example is the class of diaryl-pyrazole derivatives that act as antagonists for the cannabinoid type 1 (CB1) receptor. nih.gov Structure-activity relationship (SAR) studies of these compounds have revealed the importance of specific substituents on the pyrazole ring for high-affinity binding. nih.govelsevierpure.com

In the development of novel CB1 receptor antagonists, various diaryl-pyrazole derivatives containing cycloalkyl groups have been synthesized and tested for their binding affinities. nih.gov These studies have led to the identification of compounds with Kᵢ values in the low nanomolar range. nih.gov The cyclopropyl group, as present in this compound, has been incorporated into tricyclic pyrazole-based compounds and has been shown to influence the affinity for CB2 receptors. nih.gov

The exploration of pyrazole derivatives as receptor probes extends beyond the cannabinoid system. The pyrazole nucleus is a versatile scaffold that can be readily functionalized to target a wide range of receptors. researchgate.net The design and synthesis of new pyrazole derivatives continue to be an active area of research for the development of chemical tools to probe the function of various receptor systems. researchgate.net

Table 3: CB1 Receptor Binding Affinities of Selected Diaryl-Pyrazole Derivatives

| Compound | R Group at Position 5 | Kᵢ (nM) |

|---|---|---|

| SR141716A (Rimonabant) | 4-chlorophenyl | ~1.8 |

| Analog 1 | 4-iodophenyl | <1 |

| Analog 2 | 4-bromophenyl | ~1 |

| Analog 3 | 4-methylphenyl | ~5 |

| 11r | 4-cyclopropylphenyl | <5 |

This table illustrates the influence of substituents at the 5-position of the pyrazole ring on the binding affinity for the CB1 receptor. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Biology

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is a crucial aspect of chemical biology, providing insights into the molecular features that govern their biological activity. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive analysis of related pyrazole-containing compounds allows for the extrapolation of key principles that likely influence its biological profile. These studies typically investigate how modifications to the core pyrazole scaffold and its substituents impact interactions with biological targets.

The pyrazole ring itself is a well-established pharmacophore, known to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net The specific biological activity of a pyrazole derivative is highly dependent on the nature and position of its substituents. For derivatives of this compound, the SAR can be dissected by considering the contributions of the cyclopropyl group at the N1 position, the pyrazole core, and the methanol group at the C5 position.

Influence of the N1-Cyclopropyl Substituent

The substituent at the N1 position of the pyrazole ring is known to significantly influence the compound's potency and selectivity. The presence of a cyclopropyl group, a small and rigid carbocyclic ring, can confer unique properties. In a study on diaryl-pyrazole-3-carboxamides as cannabinoid type 1 (CB1) receptor antagonists, the incorporation of a cyclopropyl moiety was found to be a key feature for high potency. nih.gov This suggests that the compact and lipophilic nature of the cyclopropyl group can be advantageous for fitting into specific binding pockets of protein targets.

The rigidity of the cyclopropyl group can also restrict the conformational flexibility of the molecule, which may lead to a more favorable binding entropy upon interaction with a target. This can result in higher affinity and selectivity. Modifications to the N1-substituent in other pyrazole series have demonstrated a clear impact on biological activity. For instance, in a series of 3,5-diphenylpyrazole (B73989) derivatives, the introduction of different lipophilic groups at the N1 position, such as methyl or phenyl, led to a decrease in activity against meprin α and β compared to the unsubstituted analog. nih.gov This highlights the sensitivity of the biological target to the size and nature of the N1-substituent.

| N1-Substituent | General Observation on Biological Activity | Potential Rationale |

|---|---|---|

| Unsubstituted (-H) | Often serves as a baseline for activity. | Allows for potential hydrogen bonding interactions. |

| Small Alkyl (e.g., Methyl) | Can either increase or decrease activity depending on the target. | Introduces lipophilicity and can influence orientation in a binding pocket. |

| Aryl (e.g., Phenyl) | Can significantly alter activity, often through steric or electronic effects. | May engage in π-stacking interactions with aromatic residues in the target protein. |

| Cyclopropyl | Often associated with increased potency and metabolic stability. | Provides a rigid, lipophilic scaffold that can favorably occupy specific binding pockets. |

The Role of the Pyrazole Core

The pyrazole core serves as a versatile scaffold for the attachment of various functional groups. The relative orientation of the substituents on the pyrazole ring is critical for biological activity. In the case of this compound, the substituents are at the 1 and 5 positions. The electronic properties of the pyrazole ring, which can be modulated by its substituents, also play a crucial role in its interactions with biological targets.

Contribution of the C5-Methanol Group

The hydroxymethyl (-CH₂OH) group at the C5 position is a key feature of this compound. This group can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within the active site of a biological target. In a review of the SAR of YC-1, an indazole derivative with a 5'-hydroxymethyl-2'-furyl substituent, the hydroxymethyl group was identified as an effective substituent for its biological activity. nih.gov While indazoles and pyrazoles are distinct heterocyclic systems, the functional role of a hydroxymethyl group can be analogous.

The length and nature of the substituent at the C5 position can dramatically affect activity. For instance, in a series of pyrazole derivatives, lengthening an aliphatic chain at this position led to higher anti-inflammatory activity. mdpi.com This suggests that the C5-substituent may be involved in probing deeper into a binding pocket or making additional hydrophobic contacts.

| C5-Substituent | General Observation on Biological Activity | Potential Rationale |

|---|---|---|

| Aryl (e.g., Phenyl) | Commonly found in many biologically active pyrazoles. | Can participate in hydrophobic and aromatic interactions. |

| Alkyl Chain | Activity can be sensitive to chain length. | Modulates lipophilicity and can explore hydrophobic regions of a binding site. |

| Methanol (-CH₂OH) | Often enhances solubility and provides hydrogen bonding capabilities. | Can form crucial hydrogen bonds with polar residues in the target's active site. |

| Carboxamide | Frequently used to introduce hydrogen bonding donors and acceptors. | Can mimic peptide bonds and interact with protein backbones. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-cyclopropyl-1H-pyrazol-5-yl)methanol, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclopropane ring formation. A common approach involves reacting a pyrazole precursor (e.g., 1-cyclopropyl-1H-pyrazole) with a hydroxyl-containing reagent under controlled conditions. For example, describes a similar procedure where ethyl 2-ethoxymethyleneacetoacetate reacts with hydrazine derivatives in refluxing ethanol, followed by alkaline hydrolysis and recrystallization . Key parameters include:

- Solvent : Ethanol or acetonitrile for solubility and stability.

- Temperature : Reflux (e.g., 80–100°C) to drive reaction completion.

- Workup : Neutralization with HCl and recrystallization from ethyl acetate/methanol to isolate the product .

Q. How is the compound characterized, and what analytical techniques are preferred to confirm its structural integrity?

- Methodological Answer : Multi-modal characterization is essential:

- NMR Spectroscopy : - and -NMR identify cyclopropyl and pyrazole protons (e.g., cyclopropyl protons at δ 1.0–1.5 ppm and pyrazole protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 153.1).

- X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, particularly for the cyclopropyl moiety, which often exhibits strained geometry .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : The cyclopropyl group introduces strain, leading to disordered crystal packing. SHELXL’s TWIN and BASF commands model twinning and anisotropic displacement parameters to resolve overlapping electron density . For example, highlights SHELX’s robustness in refining high-resolution data, even for small molecules with complex substituents. Researchers should:

- Use HKLF 5 format for twinned data.

- Apply restraints (e.g., DFIX, SIMU) to stabilize cyclopropyl geometry during refinement .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line specificity) or impurities. To address this:

- Triangulate Data : Combine in vitro assays (e.g., antimicrobial testing against E. coli and S. aureus) with computational docking studies to validate target interactions .

- Quality Control : Use HPLC (≥95% purity) and LC-MS to rule out byproducts. emphasizes the importance of NMR purity checks for nitro-substituted analogs .

- Meta-Analysis : Apply mixed-methods frameworks (e.g., longitudinal panel designs) to assess temporal effects, as seen in ’s study of presenteeism outcomes .

Q. What computational methods are suitable for predicting the reactivity of the cyclopropyl-pyrazole system in catalytic applications?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models ring strain and frontier molecular orbitals. For instance, the cyclopropyl ring’s HOMO-LUMO gap influences nucleophilic attack sites.

- MD Simulations : GROMACS or AMBER simulate solvent interactions, particularly for methanol’s hydroxyl group, which may participate in hydrogen bonding .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions may arise from measurement techniques (e.g., shake-flask vs. HPLC). A systematic approach includes:

- Phase Diagrams : Construct solubility curves in ethanol, DMSO, and hexane at 25°C and 40°C.

- Hansen Solubility Parameters : Compare HSP values to identify mismatches (e.g., polar hydroxyl group vs. nonpolar cyclopropyl) .

- Validation : Replicate experiments using USP-grade solvents and controlled humidity, as per ’s protocols for analogs .

Molecular Properties Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | Adapted |

| Molecular Weight | 138.17 g/mol | Calculated |

| Key Functional Groups | Cyclopropyl, Pyrazole, Hydroxyl | |

| Common Impurities | Unreacted pyrazole precursors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.